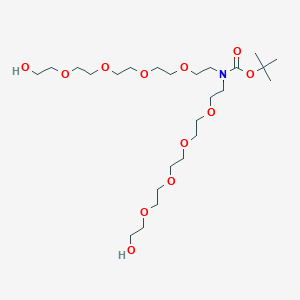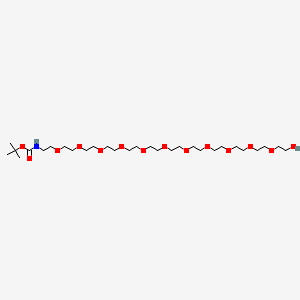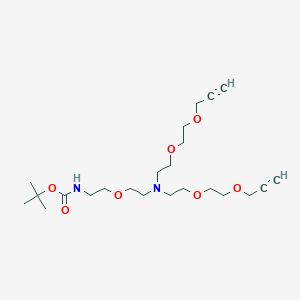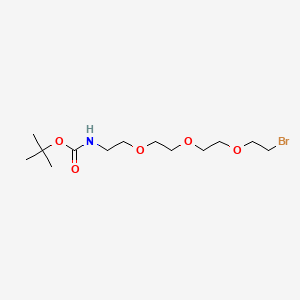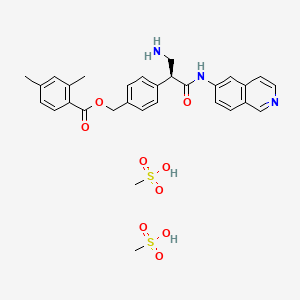
Netarsudil mesylate
Vue d'ensemble
Description
Netarsudil mesylate, also known as AR-11324, is a Rho-associated protein kinase inhibitor . It is used in the treatment of glaucoma and is sold under the brand names Rhopressa and Rhokiinsa . It was approved by the FDA in December 2017 for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
Synthesis Analysis
A scalable asymmetric synthesis of netarsudil is described in the literature . The six-step synthetic route originates from 2,4-dimethylbenzoate phenyl acetic acid starting material .Molecular Structure Analysis
Netarsudil mesylate has the molecular formula C30H35N3O9S2 and an average mass of 645.744 Da . The IUPAC name is bis (methanesulfonic acid); {4- [ (1S)-2-amino-1- [ (isoquinolin-6-yl)carbamoyl]ethyl]phenyl}methyl 2,4-dimethylbenzoate .Chemical Reactions Analysis
Netarsudil acts as both a rho kinase inhibitor and a norepinephrine transport inhibitor . It specifically targets the conventional trabecular pathway of aqueous humour outflow to act as an inhibitor to the rho kinase and norepinephrine transporters found there .Physical And Chemical Properties Analysis
Netarsudil mesylate has a water solubility of 0.000277 mg/mL . Its logP values are 3.77 (ALOGPS) and 4.73 (Chemaxon), and its logS value is -6.2 (ALOGPS) . The pKa values are 13.49 (strongest acidic) and 8.69 (strongest basic) .Applications De Recherche Scientifique
Treatment of Primary Open-Angle Glaucoma and Ocular Hypertension
Netarsudil mesylate has been evaluated in a Phase 3 clinical trial for its safety and efficacy in treating patients with primary open-angle glaucoma or ocular hypertension . The trial demonstrated that netarsudil 0.02% once daily was more effective in reducing intraocular pressure than ripasudil 0.4% twice daily . This suggests that netarsudil mesylate could be an important option for the treatment of these conditions .
Inhibition of Rho-Associated Protein Kinase (ROCK)
Netarsudil mesylate is a known inhibitor of Rho-associated protein kinase (ROCK) . It inhibits both ROCK1 and ROCK2 and has been shown to increase trabecular meshwork ™ outflow facility . This unique mechanism of action sets it apart from other glaucoma medications that primarily affect the unconventional uveoscleral pathway .
Inhibition of Norepinephrine Transporter (NET)
In addition to being a ROCK inhibitor, netarsudil mesylate also acts as a norepinephrine transporter (NET) inhibitor . This dual action on both ROCK and NET is part of what makes netarsudil mesylate a novel glaucoma medication .
Alteration of Episcleral Venous Flowrates
A clinical trial has shown that netarsudil 0.02% can alter episcleral venous flowrates . This suggests that it could have applications in conditions where regulation of venous flowrates is beneficial .
Prevention of Proliferative Vitreoretinopathy (PVR)
Netarsudil mesylate has been studied for its potential use in preventing proliferative vitreoretinopathy (PVR) in eyes with rhegmatogenous retinal detachment (RRD) . This indicates a potential new application for this compound in the field of ophthalmology .
Mécanisme D'action
Target of Action
Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .
Biochemical Pathways
Netarsudil mesylate affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .
Pharmacokinetics
After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .
Result of Action
The primary result of netarsudil mesylate’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .
Action Environment
The action of netarsudil mesylate is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.
Safety and Hazards
Netarsudil may cause respiratory tract irritation and may be harmful if absorbed through the skin or if swallowed . It may also cause skin and eye irritation . In clinical use, the most common side effects are hyperaemia (increased blood flow associated with redness, in 51% of patients) in the conjunctiva, cornea verticillata (drug deposits in the cornea, in 17%), and eye pain (in 17%) .
Propriétés
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
| Record name | Netarsudil dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Netarsudil mesylate | |
CAS RN |
1422144-42-0 | |
| Record name | Netarsudil mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netarsudil dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETARSUDIL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?
A1: Netarsudil mesylate is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []
Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of Netarsudil mesylate in humans?
A2: Yes, a study specifically designed to evaluate the AHD of Netarsudil mesylate ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.
Q3: Has Netarsudil mesylate been formulated with other drugs for treating glaucoma?
A3: Yes, a new combination product containing Netarsudil mesylate and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



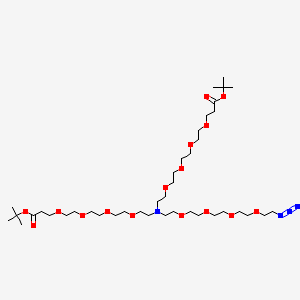
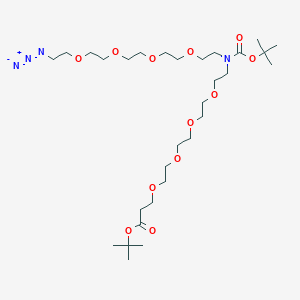

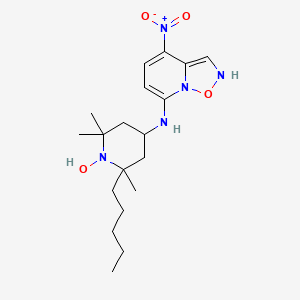
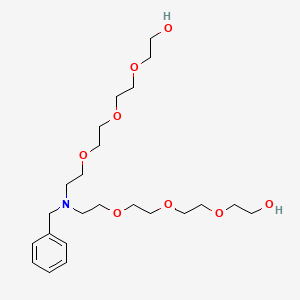

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)



